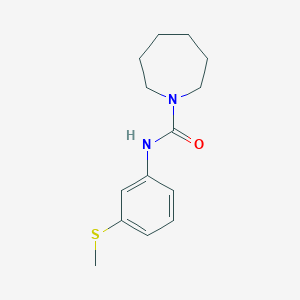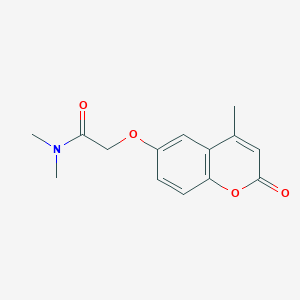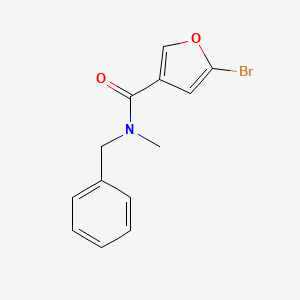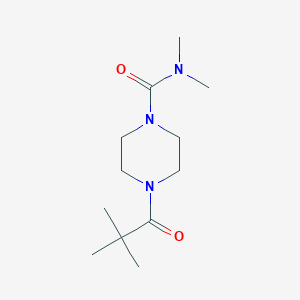
N-(3-methylsulfanylphenyl)azepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylsulfanylphenyl)azepane-1-carboxamide, also known as MSJ-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azepane carboxamides, which have been studied for their biological activities. MSJ-1 has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The exact mechanism of action of N-(3-methylsulfanylphenyl)azepane-1-carboxamide is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity. N-(3-methylsulfanylphenyl)azepane-1-carboxamide has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-methylsulfanylphenyl)azepane-1-carboxamide has been shown to have various biochemical and physiological effects in animal models. It has been reported to reduce inflammation and pain in a mouse model of acute inflammation. N-(3-methylsulfanylphenyl)azepane-1-carboxamide has also been shown to have anticonvulsant effects in a rat model of epilepsy. In addition, N-(3-methylsulfanylphenyl)azepane-1-carboxamide has been reported to improve cognitive function and reduce oxidative stress in a mouse model of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylsulfanylphenyl)azepane-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been obtained in high yield and purity using the reported synthesis method. N-(3-methylsulfanylphenyl)azepane-1-carboxamide has also been shown to have low toxicity in animal models. However, there are some limitations to using N-(3-methylsulfanylphenyl)azepane-1-carboxamide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments. In addition, more research is needed to determine the optimal dosage and administration route for N-(3-methylsulfanylphenyl)azepane-1-carboxamide.
Zukünftige Richtungen
There are several future directions for research on N-(3-methylsulfanylphenyl)azepane-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for N-(3-methylsulfanylphenyl)azepane-1-carboxamide in these diseases. Another area of interest is the development of new synthesis methods for N-(3-methylsulfanylphenyl)azepane-1-carboxamide that may improve its yield and purity. In addition, more research is needed to fully understand the mechanism of action of N-(3-methylsulfanylphenyl)azepane-1-carboxamide and its effects on the GABAergic system.
Synthesemethoden
The synthesis of N-(3-methylsulfanylphenyl)azepane-1-carboxamide involves the reaction between 3-methylsulfanylphenylamine and 6-bromo-1-hexanoyl chloride in the presence of a base. The resulting product is then treated with sodium azide and reduced with lithium aluminum hydride to yield N-(3-methylsulfanylphenyl)azepane-1-carboxamide. This synthesis method has been reported in the literature and has been successfully used to obtain N-(3-methylsulfanylphenyl)azepane-1-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-methylsulfanylphenyl)azepane-1-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-methylsulfanylphenyl)azepane-1-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. It has been reported to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-(3-methylsulfanylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-18-13-8-6-7-12(11-13)15-14(17)16-9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHVXPXJZRIOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfanylphenyl)azepane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)
![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)

![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)




![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)
